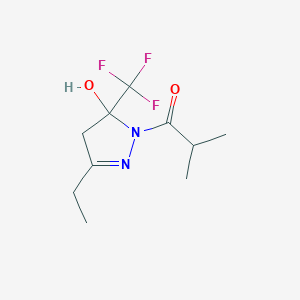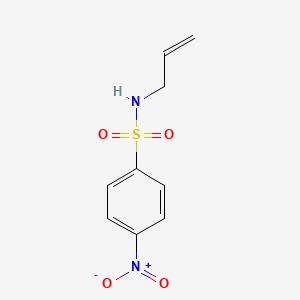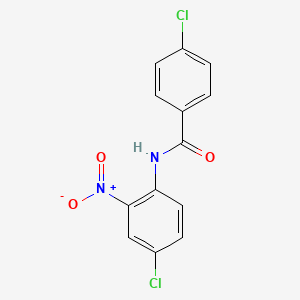![molecular formula C22H19N3O B5132270 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol involves its ability to chelate metal ions, particularly iron and copper, which are essential for the growth and proliferation of cancer cells. By chelating these metal ions, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol disrupts the redox balance of cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes, leading to neuroprotection.
Biochemical and Physiological Effects:
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and activation of the Nrf2/ARE pathway. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have low toxicity in normal cells, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its high purity and low toxicity in normal cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the research on 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol include the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel synthetic methods and analogs of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may lead to the discovery of more potent and selective compounds for therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may provide insights into its efficacy and safety in humans.
Métodos De Síntesis
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxylic acid in the presence of a catalyst. These methods have been optimized to yield high purity 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol.
Aplicaciones Científicas De Investigación
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-17(10-8-15)20(25-19-6-2-3-13-23-19)18-12-11-16-5-4-14-24-21(16)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKMHIKWIGNKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)
![8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)